FRAX1036

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Neurology

Immunology

In immunology, the PAK1 inhibitor FRAX1036 has shown to sensitize ovarian cancer cells with amplified 11q13 to the cytotoxic effect of rottlerin . This suggests that FRAX1036 could potentially be used in immunotherapies for certain types of cancer.

Pharmacology

FRAX1036 has been used in pharmacological research, particularly in the study of cancer. For instance, it has been found to sensitize ovarian cancer cells with amplified 11q13 to the cytotoxic effect of rottlerin . This suggests that FRAX1036 could potentially be used in combination with other drugs for more effective cancer treatment.

Biochemistry

In biochemistry, FRAX1036 has been used in the study of PAK1, a serine/threonine protein kinase that regulates several key cancer-relevant signaling pathways . This suggests that FRAX1036 could potentially be used in the study of these pathways and in the development of new treatments for cancer.

Genetics

In genetics, the PAK1 inhibitor FRAX1036 has shown to sensitize ovarian cancer cells with amplified 11q13 to the cytotoxic effect of rottlerin . This suggests that FRAX1036 could potentially be used in genetic studies of cancer, particularly in cancers characterized by PAK1 gene amplification.

Molecular Biology

In molecular biology, FRAX1036 has been used in the study of PAK1, a serine/threonine protein kinase that regulates several key cancer-relevant signaling pathways . This suggests that FRAX1036 could potentially be used in the study of these pathways and in the development of new treatments for cancer.

Pathology

Toxicology

In toxicology, the PAK1 inhibitor FRAX1036 has shown to sensitize ovarian cancer cells with amplified 11q13 to the cytotoxic effect of rottlerin . This suggests that FRAX1036 could potentially be used in toxicological studies of cancer, particularly in cancers characterized by PAK1 gene amplification.

Endocrinology

, the compound’s potential effects on PAK1, a serine/threonine protein kinase that regulates several key cancer-relevant signaling pathways, suggest it could have implications in this field.

Microbiology

In microbiology, the PAK1 inhibitor FRAX1036 has shown to sensitize ovarian cancer cells with amplified 11q13 to the cytotoxic effect of rottlerin . This suggests that FRAX1036 could potentially be used in microbiological studies of cancer, particularly in cancers characterized by PAK1 gene amplification.

Virology

, the compound’s potential effects on PAK1, a serine/threonine protein kinase that regulates several key cancer-relevant signaling pathways, suggest it could have implications in this field.

Physiology

, the compound’s potential effects on PAK1, a serine/threonine protein kinase that regulates several key cancer-relevant signaling pathways, suggest it could have implications in this field.

FRAX1036 is a selective inhibitor of group I p21-activated kinases (PAK). It is particularly noted for its ability to inhibit PAK1, which plays a crucial role in various signaling pathways associated with cell proliferation, survival, and migration. The compound's chemical structure includes a unique arrangement of functional groups that contribute to its specificity and potency against PAK isoforms. The inhibition of PAK1 by FRAX1036 has been shown to have therapeutic implications in conditions such as cancer, where aberrant PAK activity is often implicated.

FRAX1036 interacts with the ATP-binding site of PAK1, leading to the inhibition of its kinase activity. This inhibition results in the downstream effects on critical signaling molecules, including Mek, Erk1/2, β-catenin, and 4EBP1. These interactions can be summarized as follows:

- Inhibition of phosphorylation: FRAX1036 prevents the phosphorylation of target substrates, thereby disrupting normal cellular signaling pathways.

- Synergistic effects: When combined with other compounds like Rottlerin, FRAX1036 enhances the inhibition of these pathways, suggesting potential for combination therapies in cancer treatment .

The biological activity of FRAX1036 is primarily linked to its role as a PAK inhibitor. Studies have demonstrated that FRAX1036 effectively reduces cell viability in cancer cell lines that exhibit high levels of PAK activity. Specifically, it has shown efficacy in sensitizing cells with 11q13 amplification to other therapeutic agents. The compound's ability to modulate key signaling pathways underlines its potential as an anti-cancer agent .

- Formation of the core structure: Initial reactions focus on constructing the central scaffold that characterizes FRAX1036.

- Functional group modifications: Subsequent steps involve the introduction of specific functional groups that confer selectivity for PAK isoforms.

- Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for biological testing .

FRAX1036 has several notable applications:

- Cancer therapy: Its primary application lies in oncology, where it is being investigated for use against tumors with elevated PAK activity.

- Research tool: FRAX1036 serves as a valuable tool in research settings for studying the role of PAK in various cellular processes and diseases.

- Combination therapies: The compound shows promise when used in conjunction with other therapeutic agents to enhance anti-cancer efficacy .

Interaction studies have highlighted FRAX1036's unique ability to selectively inhibit PAK1 without significantly affecting other kinases. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic outcomes. Key findings from studies include:

- Inhibition profile: FRAX1036 preferentially inhibits group I PAK isoforms over other kinases, making it a targeted therapeutic option.

- Synergistic interactions: When combined with other inhibitors, such as Rottlerin, there is an observed enhancement in the inhibition of critical signaling pathways involved in cancer progression .

Several compounds exhibit similar properties to FRAX1036, particularly as PAK inhibitors. Here are some notable examples:

| Compound Name | Mechanism | Selectivity | Unique Features |

|---|---|---|---|

| Rottlerin | Inhibits PAK1 | Less selective | Also affects other kinases |

| IPA-3 | Inhibits PAK1 and PAK2 | Moderate selectivity | Known for its role in cell migration |

| PF-3758309 | Selective PAK inhibitor | High selectivity | Used primarily in preclinical studies |

FRAX1036 stands out due to its exceptional selectivity for PAK1 and its potent inhibitory effects on cancer cell viability, making it a compelling candidate for further development in targeted cancer therapies .

Synthetic Pathways and Methodology

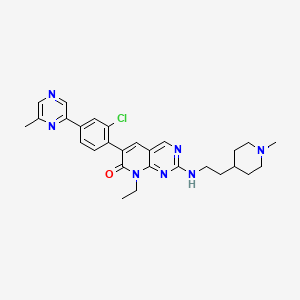

FRAX1036 represents a complex pyrido[2,3-d]pyrimidin-7(8H)-one derivative that has undergone extensive medicinal chemistry optimization [1]. The compound's synthesis centers on the construction of the bicyclic pyrido[2,3-d]pyrimidine core, which serves as a privileged scaffold in pharmaceutical development due to its structural similarity to naturally occurring nucleotide bases [2] [3].

The synthetic approach to FRAX1036 employs two primary strategies for constructing the pyrido[2,3-d]pyrimidin-7(8H)-one framework [2] [4]. The first methodology involves cyclization of substituted pyridines containing functional groups at positions 2 and 3 of the heterocyclic ring, while the second approach utilizes the formation of a bicyclic system by adding a pyridone moiety to a preformed pyrimidine ring [2] [5].

The synthetic route to FRAX1036 specifically leverages the second approach, beginning with functionalized pyrimidine precursors [6]. The key intermediate synthesis involves the formation of the pyrido[2,3-d]pyrimidin-7(8H)-one core through cyclization reactions that allow for the introduction of various functional groups and aromatic substituents into the target system [4] [5].

Critical to the success of FRAX1036 synthesis is the installation of three major structural components: the 2-chloro-4-(6-methylpyrazin-2-yl)phenyl group at position 6, the ethyl substituent at position 8, and the 2-(1-methylpiperidin-4-yl)ethylamine chain at position 2 of the pyrido[2,3-d]pyrimidine core [7] [8]. Each of these substituents requires careful synthetic planning to ensure proper regioselectivity and functional group compatibility.

The synthesis employs classical organic transformations including nucleophilic substitution, condensation reactions, and cyclization processes. The methodology has been refined to achieve high yields and purity, with commercial preparations routinely achieving greater than 98% purity by high-performance liquid chromatography analysis [7] [9].

| Synthetic Parameter | Specification |

|---|---|

| Core Ring System | Pyrido[2,3-d]pyrimidin-7(8H)-one |

| Key Substituents | Chlorophenyl, methylpyrazine, piperidine |

| Final Purity | ≥98% (HPLC) |

| Appearance | White to beige crystalline powder |

| Molecular Weight | 518.05 g/mol |

Optimization Strategies for FRAX1036 Production

The development of FRAX1036 involved extensive structure-activity relationship studies aimed at optimizing both potency and selectivity against p21-activated kinase 1 [1]. Initial optimization efforts focused on improving the binding interactions within the PAK1 active site, particularly targeting the ribose pocket region through strategic placement of polar functional groups [1].

A critical breakthrough in FRAX1036 optimization came from recognizing that the basic amine moiety present in early analogs was associated with undesirable off-target effects, including human ether-à-go-go-related gene channel inhibition [1]. This led to systematic modifications of the amine-containing side chain to balance potency, selectivity, and safety profile.

The optimization process revealed that transposing the piperidine substituent from the aminopyrimidine portion of the core to the pyridone nitrogen could significantly enhance potency through formation of electrostatic interactions with polar residues in the kinase active site [1]. This structural modification resulted in an 11-fold increase in potency compared to initial lead compounds, with FRAX1036 achieving a PAK1 inhibition constant of 23.3 nanomolar [7] [10].

Further optimization involved exploration of the "head-group" region that binds near the methionine 344 gatekeeper residue [1]. Systematic evaluation of various heterocyclic alternatives led to the selection of the 6-methylpyrazin-2-yl group, which provided optimal binding affinity while maintaining acceptable physicochemical properties.

The chlorophenyl substituent at position 6 was introduced to enhance selectivity and binding affinity through specific interactions with hydrophobic regions of the PAK1 binding pocket [1]. The 2-chloro substitution pattern was found to be critical for maintaining the desired activity profile.

| Optimization Target | Strategy | Result |

|---|---|---|

| PAK1 Potency | Amine chain optimization | 11-fold improvement |

| Selectivity | Head-group modification | Enhanced PAK1 vs PAK4 selectivity |

| Safety Profile | Reduced basicity | Decreased hERG liability |

| Physicochemical Properties | Balanced lipophilicity | Improved permeability |

Scalability Considerations for Laboratory Applications

The scalability of FRAX1036 synthesis for laboratory applications presents several important considerations related to both the complexity of the synthetic route and the specialized reagents required for its preparation [11]. The multi-step nature of the synthesis necessitates careful optimization of each transformation to ensure reproducible outcomes at larger scales.

A significant advancement in FRAX1036 scalability was reported with the development of an optimized synthetic route capable of producing gram quantities of material within a two-week timeframe [11]. This optimization represents a 65-fold improvement in synthetic efficiency compared to initial synthetic approaches, demonstrating the feasibility of scaled production for research applications.

The synthetic route requires specialized starting materials and reagents that must be carefully sourced and handled. The pyrido[2,3-d]pyrimidine core construction involves multiple bond-forming reactions that require precise control of reaction conditions, including temperature, pH, and reaction atmosphere [2] [4].

Critical scalability factors include the availability and cost of starting materials, particularly the functionalized pyrimidine and pyrazine components. The synthesis involves several chromatographic purification steps that may require adaptation for larger-scale preparations, potentially necessitating the development of alternative purification methods such as crystallization or extraction procedures.

Storage and handling considerations become increasingly important at larger scales. FRAX1036 requires storage at -20°C to maintain stability, and the compound exhibits limited solubility in aqueous media, requiring dimethyl sulfoxide or other organic solvents for solution preparation [7] [12].

Quality control requirements for scaled synthesis include implementation of robust analytical methods to ensure consistent purity and identity. High-performance liquid chromatography remains the primary analytical technique for purity assessment, with nuclear magnetic resonance spectroscopy and mass spectrometry providing structural confirmation [7] [8].

The synthetic methodology has been successfully adapted to research laboratory scales, with multiple commercial suppliers now offering FRAX1036 in quantities ranging from milligrams to grams for research applications [7] [12] [9]. This commercial availability demonstrates the successful translation of the synthetic route from discovery-scale to routine production levels.

| Scale Factor | Consideration | Implementation |

|---|---|---|

| Starting Materials | Specialized reagent sourcing | Established supplier networks |

| Reaction Conditions | Process optimization | Standardized protocols |

| Purification | Scalable methods | Chromatography and crystallization |

| Quality Control | Analytical validation | HPLC, NMR, MS analysis |

| Storage Requirements | Cold chain maintenance | -20°C storage protocols |

| Production Timeline | Efficiency optimization | Two-week production cycle |

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Dates

2: Ong CC, Gierke S, Pitt C, Sagolla M, Cheng CK, Zhou W, Jubb AM, Strickland L,